molecular formula C9H18N4 B078222 Dodecahydro-1,4,7,9b-tetraazaphenalene CAS No. 10553-85-2

Dodecahydro-1,4,7,9b-tetraazaphenalene

Cat. No. B078222
CAS RN: 10553-85-2
M. Wt: 182.27 g/mol
InChI Key: ZNJURNUHQCGRLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dodecahydro-1,4,7,9b-tetraazaphenalene and its analogs involves intricate chemical processes. For instance, the synthesis of 2,3,5,6-tetrahydro-1H,4H,11cH-3a,6a,11b-triazabenz[de]anthracene, a related compound, has been described in detail, with a focus on its differing conformations (Beddoes et al., 1987). Another study presented the synthesis of a chiral cyclic aminal derived from rac-1,2-propanediamine, which is part of the compound's chemical group (Rivera et al., 2012).

Molecular Structure Analysis

The molecular structure of Dodecahydro-1,4,7,9b-tetraazaphenalene and its related compounds have been extensively analyzed. For example, a nuclear magnetic resonance study of a related isomer highlighted its trans-fused rings in chair forms (Pachler & Parrish, 1968). Another study focused on the static and dynamic geometry of 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane, revealing its cage-like molecular structure (Zwier et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are diverse. For instance, the generation and trapping of a highly strained bicyclic alkyne in a related compound show the complexity of its chemical reactions (Tümer et al., 2001).

Physical Properties Analysis

The physical properties of Dodecahydro-1,4,7,9b-tetraazaphenalene have been explored through various methods. The structure and photophysics of 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane, a molecule with similarities, were studied, offering insights into the physical characteristics of these types of compounds (Zwier et al., 2002).

Chemical Properties Analysis

The chemical properties of this compound are characterized by a range of interactions and reactivities. Studies such as the electron delocalization in the radical cation of 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane provide valuable insights into its chemical properties (Zwier et al., 2002).

Scientific Research Applications

  • Nuclear Magnetic Resonance Study :

    • A study focused on the nuclear magnetic resonance of a similar compound, indicating its structural properties and potential for further chemical analysis (Pachler & Parrish, 1968).
  • Chiral Cyclic Aminal Synthesis :

    • Research on the synthesis of a chiral cyclic aminal derived from a related compound, highlighting its potential in chemical synthesis and analysis (Rivera et al., 2012).
  • Redox Properties Study :

    • A study presenting the one-step synthesis of Dodecahydro-3a,9a-diazaperylene, a closely related compound, and its redox properties, which could have implications in electrochemistry and material science (Rawashdeh et al., 2001).
  • High-Energy Density Material Design :

    • Exploration of a novel high-energy density material based on a structurally similar compound, offering insights into its potential use in energy storage and explosives (Jin et al., 2014).
  • Study of Binary Organic Liquid Mixtures :

    • Benchmark values for Soret, thermal diffusion, and diffusion coefficients were established in a study using binary mixtures including a related compound, relevant for understanding liquid mixture behaviors (Platten et al., 2003).
  • Carbocyclization Reactions :

    • A study on carbocyclization reactions of cycloalkenes, employing a similar compound, which is relevant in organic synthesis (Mezzetti et al., 1985).
  • Corrosion Inhibition Study :

    • Research on the corrosion inhibition properties of a related compound, which has implications in material science and engineering (Chikh et al., 2005).

properties

IUPAC Name

2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJURNUHQCGRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CCNC3N2C1NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909584
Record name Dodecahydro-1,4,7,9b-tetraazaphenalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecahydro-1,4,7,9b-tetraazaphenalene

CAS RN

10553-85-2
Record name 1,4,7,9b-Tetraazaphenalene, dodecahydro-
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Record name Dodecahydro-1,4,7,9b-tetraazaphenalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydro-1,4,7,9β-tetraazaphenalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JLV Winkle, JD McClure… - The Journal of Organic …, 1966 - ACS Publications
Dodecahydro-l, 4, 7, 9b-tetraazaphenalene (I), a new substance, has been obtainedin high yield by the con-densation of acrolein and ammonia at 150. Its structure was established by …
Number of citations: 3 pubs.acs.org
AE Smith - Acta Crystallographica, 1965 - scripts.iucr.org
The molecular structure of an organic compound of composition C9HxaN4 was established by a crystal structure determination of an orthorhombic HC1 derivative, C9HI8N4• 3HCI. …
Number of citations: 2 scripts.iucr.org
W Leupin, D Magde, G Persy, J Wirz - Journal of the American …, 1986 - ACS Publications
1, 4, 7-Triazacycl [3.3. 3] azine (1, R= H) and its 2, 5, 8-trimethyl derivative 1 (R= Me) are formed in two steps, the condensation of ammonia with acrolein (R= H) or crotonaldehyde (R= …
Number of citations: 53 pubs.acs.org
Y Tanaka - Epoxy resins, 2018 - taylorfrancis.com
The term epoxy is a prefix referring to a bridge consisting of an oxygen atom bonded to two other atoms already united in some way. This chapter deals only with the synthesis and …
Number of citations: 38 www.taylorfrancis.com

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